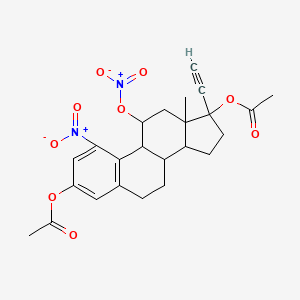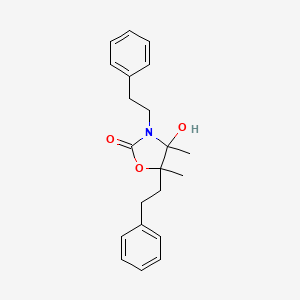
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate
Overview
Description
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate, also known as ENTA, is a synthetic estrogen compound that has gained attention in scientific research due to its potential applications in cancer treatment and prevention.
Mechanism of Action
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate exerts its anti-tumor effects through multiple mechanisms. It has been found to bind to estrogen receptors and inhibit their activity, which can lead to the inhibition of cancer cell growth. 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate also induces apoptosis, or programmed cell death, in cancer cells. Furthermore, 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has been found to have low toxicity and minimal side effects in laboratory experiments. It has been shown to have a half-life of approximately 24 hours in rats, indicating that it is rapidly metabolized and eliminated from the body. 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has also been found to have estrogenic effects in some tissues, such as the uterus, but not in others, such as the breast. This selective estrogen receptor modulator (SERM) activity makes 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate a potentially safer alternative to traditional estrogen therapy for menopausal symptoms.
Advantages and Limitations for Lab Experiments
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has several advantages for laboratory experiments. It is easily synthesized in high yields and has low toxicity, making it a viable option for in vitro and in vivo studies. However, 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate's estrogenic activity in some tissues may limit its use in certain experiments, and its rapid metabolism and elimination from the body may require frequent dosing in animal studies.
Future Directions
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has shown promising results in preclinical studies and has potential for further development as a cancer treatment and prevention agent. Future research directions could include the optimization of 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate's structure to improve its anti-tumor activity and reduce its estrogenic effects, as well as the development of 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate-based combination therapies with chemotherapy and radiation therapy. In addition, further studies are needed to determine 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate's safety and efficacy in human clinical trials.
Scientific Research Applications
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has been studied for its potential applications in cancer treatment and prevention. It has been found to exhibit anti-tumor activity in vitro and in vivo, particularly against breast, ovarian, and endometrial cancers. 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. In addition, 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has been found to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O9/c1-5-24(34-14(3)28)9-8-18-17-7-6-15-10-16(33-13(2)27)11-19(25(29)30)21(15)22(17)20(35-26(31)32)12-23(18,24)4/h1,10-11,17-18,20,22H,6-9,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOCXEHLXLUHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3C(CC2)C4CCC(C4(CC3O[N+](=O)[O-])C)(C#C)OC(=O)C)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B4305217.png)
![5-(4-chloro-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4305232.png)
![3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B4305247.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-N'-(3-chlorophenyl)urea](/img/structure/B4305250.png)
![ethyl 2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305254.png)
![methyl 2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4305260.png)
![12-[4-(diethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4305271.png)
![2-bromo-7-nitrodibenzo[b,f]oxepine](/img/structure/B4305279.png)
![2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B4305281.png)
![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B4305289.png)
![2,2'-[(isobutylimino)bis(methylene)]bis(6-tert-butyl-4-methylphenol)](/img/structure/B4305296.png)

![N-(1-adamantylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4305315.png)
![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethylene)indoline](/img/structure/B4305317.png)